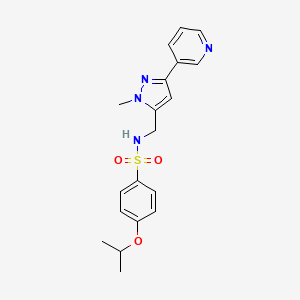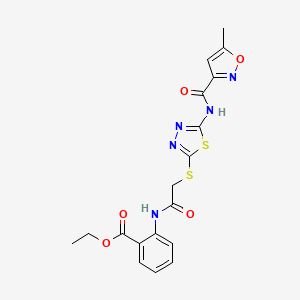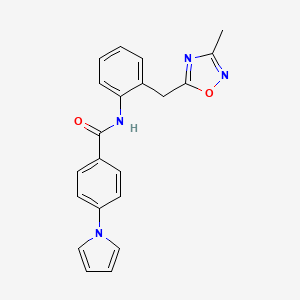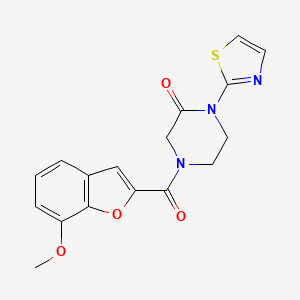![molecular formula C13H18N2O2 B2761143 N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide CAS No. 2094534-97-9](/img/structure/B2761143.png)
N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide” is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 . It is a type of amide, a class of compounds that are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, such as “N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide”, has been achieved through various methods. One such method involves the chemodivergent synthesis from α-bromoketones and 2-aminopyridine under different reaction conditions . In this process, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide” are not detailed in the search results. The molecular weight is known to be 234.29 , but other properties such as boiling point, melting point, and density would require additional information.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-Propargylic beta-enaminones, similar in structure to the compound of interest, have been utilized as intermediates for synthesizing polysubstituted pyrroles and pyridines. Utilizing DMSO as a solvent, these intermediates can be cyclized to pyrroles or selectively form pyridines depending on the reaction conditions (Cacchi, Fabrizi, & Filisti, 2008). Similarly, the Vilsmeier formylation of tertiary and secondary enamides offers a versatile synthesis route for 2-pyridones and 2-chloropyridines, showcasing the compound's utility in synthesizing complex pyridine derivatives (Hayes & Meth–Cohn, 1979).
Coordination Chemistry
The coordination chemistry of 2,6-bis(pyrazolyl)pyridines, which share a pyridine moiety with the compound of interest, has been explored for its versatility in forming complexes with metals. These complexes have been studied for their potential in biological sensing and demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Moreover, the synthesis of an amythiamicin pyridine cluster highlights the compound's role in antibiotic research, emphasizing its synthetic versatility (Bagley, Dale, Jenkins, & Bower, 2004).
Polymer Science
Research has also delved into the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone. These polyamides, synthesized from intermediates structurally related to N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide, exhibit high thermal stability and solubility in organic solvents, underscoring the compound's utility in polymer science (Yang, Hsiao, & Yang, 1999).
Antitumor and Antimicrobial Activities
Enaminones, structurally related to the compound of interest, have been synthesized and investigated for their antitumor and antimicrobial activities. These studies provide a foundation for exploring N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide and its analogues for potential biomedical applications (Riyadh, 2011).
Eigenschaften
IUPAC Name |
N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-5-11(16)14-9-10-7-6-8-12(15-10)17-13(2,3)4/h5-8H,1,9H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWLWNXRILGWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2761061.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761062.png)
![N-(3-chlorophenyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2761068.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2761077.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)
![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)


![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)